molecular formula C9H4Cl2O2S B8437605 6,7-Dichloro-2-formyl-5-hydroxybenzo[b]thiophene

6,7-Dichloro-2-formyl-5-hydroxybenzo[b]thiophene

Cat. No. B8437605
M. Wt: 247.10 g/mol
InChI Key: SIBBHWNTLLWMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2-formyl-5-hydroxybenzo[b]thiophene is a useful research compound. Its molecular formula is C9H4Cl2O2S and its molecular weight is 247.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dichloro-2-formyl-5-hydroxybenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dichloro-2-formyl-5-hydroxybenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H4Cl2O2S

Molecular Weight

247.10 g/mol

IUPAC Name

6,7-dichloro-5-hydroxy-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H4Cl2O2S/c10-7-6(13)2-4-1-5(3-12)14-9(4)8(7)11/h1-3,13H

InChI Key

SIBBHWNTLLWMSD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=C(C(=C1O)Cl)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 8.7 g of 6,7-dichloro-5-hydroxybenzo[b]thiophene in 50 ml of anhydrous tetrahydrofuran is placed in a 250 ml 3-necked flask and cooled to -25°. To the solution under nitrogen, is added dropwise 42 ml of a solution of 2.5M n-butyllithium at a rate such that the temperature did not rise above -10°. After total addition, the mixture is stirred at 0°-5° for 3 hrs. To the mixture is added 14 ml of anhydrous dimethylformamide over a period of 20 mins. The reaction mixture is allowed to warm to room temperature and stirred for 1 hr. Quenching with 400 ml of 2N hydrochloric acid, followed by extraction with ethyl acetate, gives a precipitate. Recrystallization from acetone-hexane affords 6.5 g of 6,7-dichloro-2-formyl-5-hydroxy-benzo[b]thiophene, mp 197°-198°.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.